Methods and Technical Details
The synthesis of ADR1 protein can be studied using various techniques, including:
Structure and Data
The molecular structure of ADR1 includes several key domains that facilitate its function as a transcription factor:
Studies have shown that ADR1 undergoes phosphorylation at specific serine residues (e.g., Ser230), which modulates its activity. Structural analyses suggest that these modifications can alter the protein's conformation, impacting its ability to bind DNA and activate transcription .
Reactions and Technical Details
ADR1 is involved in several biochemical reactions related to gene regulation:
Process and Data
The mechanism by which ADR1 exerts its effects involves several steps:
Research indicates that the activity of ADR1 is tightly regulated by various signaling pathways that respond to nutrient availability, particularly glucose levels .
Physical and Chemical Properties
ADR1 protein exhibits several notable physical and chemical properties:
These properties are essential for understanding how ADR1 functions within cellular environments and its interactions with other biomolecules.
Scientific Uses
ADR1 has significant applications in various scientific fields:
The Saccharomyces cerevisiae ADR1 protein (systematic name YDR216W) is a 1,323-amino-acid modular transcription factor with distinct functional domains that orchestrate its role in carbon catabolite repression. Its domain architecture features three principal segments: a DNA-binding domain, transcription activation domains, and regulatory inhibitory regions.
The C-terminal region of ADR1 contains two zinc finger domains belonging to the C2H2 class (Cys₂-His₂ coordination). These tandem repeats (residues 227-249 and 253-275) adopt a ββα fold stabilized by a central zinc ion coordinated by conserved cysteine and histidine residues. Structural and functional studies confirm these domains are indispensable for sequence-specific DNA binding. Biochemical analyses demonstrate that ADR1 binds in a zinc-dependent manner to upstream activation sequences (UAS) in target promoters like ADH2. Mutation of zinc-coordinating residues abolishes DNA binding and transcriptional activation, confirming the zinc fingers' non-redundant role in anchoring ADR1 to DNA. The strongest binding occurs at the 22-bp palindromic UAS1 element, where ADR1 binds as a monomer [1] [6] [9].
Table 1: Characteristics of ADR1 Zinc Finger Domains
Domain | Residue Range | Zinc Coordination | Key DNA Target | Functional Impact of Mutation |
---|---|---|---|---|
Finger 1 | 227-249 | Cys₃-His₁ | UAS1 (ADH2 promoter) | Loss of DNA binding & activation |
Finger 2 | 253-275 | Cys₂-His₂ | UAS1/UAS2 | Reduced binding affinity |
ADR1 possesses three acidic transcriptional activation domains (TADs): TADI (residues 400-500), TADII (residues 700-800), and TADIII (residues 1000-1100). These intrinsically disordered regions exhibit functional redundancy, as demonstrated by deletion studies. Individual TAD deletions reduce but do not abolish transcriptional activation of target genes (e.g., ADH2, ACS1, POX1), while combinatorial deletions lead to cumulative defects. TADs interact with components of the RNA polymerase II machinery and co-activators like Mediator and SAGA complex. TADI and TADII are particularly critical for recruiting the SWI/SNF chromatin remodeling complex under low-glucose conditions. The redundancy ensures robust transcriptional activation across diverse carbon sources [1] [6] [9].
Table 2: ADR1 Transcription Activation Domains (TADs)
TAD | Approximate Residues | Key Interacting Partners | Redundancy Level | Functional Consequences of Deletion |
---|---|---|---|---|
TADI | 400-500 | SWI/SNF, Mediator | Partial | ~50% loss of ADH2 activation |
TADII | 700-800 | SAGA, SWI/SNF | Partial | ~40% loss of ADH2 activation |
TADIII | 1000-1100 | Mediator, TBP | Partial | ~30% loss of ADH2 activation |
The central regulatory domain (residues 500-700), termed ADR1c, functions as an autoinhibitory module. This region contains phosphorylation sites and repressor-binding motifs that suppress ADR1 activity in high-glucose conditions. Key repressors include:
Table 3: Inhibitory Elements in the ADR1c Region
Element | Residues | Repressor/Modifier | Mechanism of Inhibition |
---|---|---|---|
Phospho-Ser230 | 230 | PKA, 14-3-3 proteins | Reduces DNA-binding affinity |
Phospho-Ser434 | 434 | 14-3-3 proteins | Cytoplasmic sequestration |
Phospho-Thr302 | 302 | AMPK/Snf1 | Modulates TAD-coactivator interactions |
Cyc8-Tup1 binding | 550-650 | Cyc8-Tup1 complex | Chromatin compaction at target promoters |
AlphaFold2 predictions (AF-P07246-F1) reveal ADR1's global architecture with high confidence (pLDDT >90) in the zinc finger and dimerization regions. Key features include:
Biophysical and computational analyses reveal that ADR1 undergoes coupled folding and binding upon DNA recognition:
Table 4: Conformational Changes in ADR1 Upon DNA Binding
Region | Free State Conformation | DNA-Bound Conformation | Functional Consequence |
---|---|---|---|
Zinc fingers (227-275) | Partially disordered loops | Stable ββα fold (RMSF <1Å) | Precise DNA major groove recognition |
Linker (276-399) | Flexible hinge | Stabilized helical segments | Allosteric signal propagation to TADs |
TADI (400-500) | Random coil | 15% α-helix increase | Enhanced SWI/SNF recruitment |
ADR1c (500-700) | Dynamic phosphorylation sites | Reduced B-factor | Altered repressor accessibility |
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